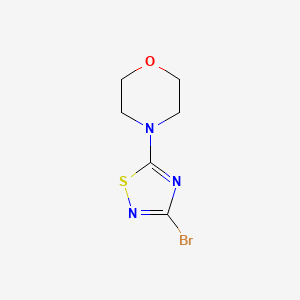

4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine

Description

BenchChem offers high-quality 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSVIIGQFAVPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Analytical Architectures: Structural Elucidation and Molecular Characterization of Thiadiazole-Morpholine Pharmacophores

[1]

Executive Summary: The Scaffold Hopping Context

In modern medicinal chemistry, the fusion of a 1,3,4-thiadiazole core with a morpholine moiety represents a classic "scaffold hop." The thiadiazole ring offers a bioisostere for pyridine or carboxylic acid derivatives, enhancing metabolic stability, while the morpholine ring improves solubility and pharmacokinetic (PK) profiles.

However, the synthesis of these derivatives—often via Mannich reactions or nucleophilic aromatic substitution (

Synthetic Context & Impurity Profiling

To analyze a molecule, one must understand its origin. The two primary synthetic routes dictate the impurity profile you must detect.

-

Mannich Base Route: Condensation of 2-amino-1,3,4-thiadiazole + Formaldehyde + Morpholine.

-

Critical Impurity: Unreacted amine and bis-substituted byproducts.

-

Stability Issue: The methylene bridge is hydrolytically labile; analysis must be performed in anhydrous solvents (DMSO-

) to prevent degradation during NMR.

-

-

Nucleophilic Substitution (

): 2-bromo-1,3,4-thiadiazole + Morpholine.-

Critical Impurity: Regioisomers if the thiadiazole is asymmetrically substituted.

-

Mass Spectrometry: Molecular Weight & Fragmentation Logic[3]

Mass spectrometry (MS) provides the first line of confirmation. For thiadiazole-morpholine derivatives, Electrospray Ionization (ESI) in positive mode (

Fragmentation Pathways

The fragmentation pattern is distinct and serves as a structural fingerprint.

-

Primary Cleavage: The morpholine ring is often the first to fragment or detach.

-

Thiadiazole Ring Opening: High-energy collisions often lead to the loss of

(28 Da) or HCN (27 Da) from the thiadiazole core. -

McLafferty Rearrangement: If a Mannich base linkage is present, a characteristic cleavage at the methylene bridge occurs.

Visualization: MS Fragmentation Logic

The following diagram illustrates the decision tree for interpreting MS/MS spectra of these derivatives.

Caption: Figure 1. ESI-MS/MS fragmentation logic. Primary pathway involves morpholine detachment followed by thiadiazole core disintegration.

Spectroscopic Elucidation (NMR & IR)[4][5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) is the definitive tool for ruling out isomers. The morpholine ring provides a reliable diagnostic "handle."

H NMR Diagnostic Shifts

The morpholine ring typically presents as two sets of triplets (or broad multiplets) due to the

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Morpholine O- | 3.55 – 3.85 | Triplet ( | Deshielded by oxygen; most stable signal. |

| Morpholine N- | 2.50 – 3.40 | Triplet ( | Shift varies heavily based on linkage (Mannich vs. Amide). |

| Thiadiazole | 13.0 – 14.5 | Broad Singlet | Disappears with |

| Mannich | 4.80 – 5.10 | Singlet | Only present in Mannich bases; crucial for confirming linkage. |

| Aromatic Protons | 7.00 – 8.50 | Multiplet | Depends on substituents attached to the thiadiazole. |

C NMR Fingerprint

-

Thiadiazole C=N: ~168 ppm (highly deshielded).

-

Morpholine C-O: ~66 ppm.

-

Morpholine C-N: ~45–50 ppm.

Infrared (FT-IR) Spectroscopy

While less specific than NMR, IR confirms functional group integrity.

-

C-O-C (Morpholine): Strong band at 1100–1120

. -

C=N (Thiadiazole): Sharp stretch at 1600–1620

. -

C-S-C: Weak band at 650–700

.

Structural Validation: X-Ray Crystallography[1][6][12]

For novel drug candidates, single-crystal X-ray diffraction (SC-XRD) is mandatory to determine the precise tautomeric form (thione vs. thiol) of the thiadiazole ring.

-

Crystal System: Typically Monoclinic (

). -

Key Interaction: Look for intermolecular Hydrogen bonds (N-H...O or N-H...N) that stabilize the crystal lattice.

-

Morpholine Conformation: Almost exclusively adopts the chair conformation to minimize steric strain.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol is designed to be self-validating. If the "Stop Criteria" are met, the experiment must be paused for troubleshooting.

General Analytical Workflow

Caption: Figure 2. Step-by-step analytical workflow with integrated quality gates.

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve 5 mg of the derivative in 0.6 mL of DMSO-

. Note: Chloroform- -

Self-Validation: The solution must be clear. Turbidity indicates inorganic salt contamination (from the synthesis catalyst).

-

-

TLC Purity Check:

-

Mobile Phase: Ethyl Acetate:Hexane (typically 4:6 or 6:4).

-

Visualization: UV lamp (254 nm) and Iodine chamber (morpholine stains brown).

-

Stop Criterion: If

, increase polarity (add Methanol). If tailing occurs, add 1% Triethylamine.

-

-

Data Acquisition:

-

Run

H NMR (minimum 16 scans). -

Run ESI-MS (Positive mode).

-

Causality Check: If MS shows

peaks stronger than

-

-

Melting Point Determination:

-

Thiadiazole derivatives often have high melting points (>150°C).

-

Trustworthiness: A sharp range (1-2°C) confirms high purity suitable for biological assays.

-

References

-

Synthesis and Pharmacological Evaluation

- Title: Synthesis, characterization and biological evaluation of some novel N-Mannich bases of heterocyclic 1,3,4-thiadiazole.

- Source: Journal of Drug Delivery and Therapeutics (2019).

-

URL:[Link]

-

Spectroscopic Characterization

-

X-Ray Crystallography & Structural Analysis

-

Biological Relevance (Anticancer)

- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Source: MDPI (Molecules, 2023).

-

URL:[Link]

The 3-Bromo-1,2,4-Thiadiazole Scaffold: A Versatile Electrophilic Hub for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Thiadiazole Core and the Bromo-Handle

The 1,2,4-thiadiazole ring system represents a privileged scaffold in medicinal chemistry, valued for its metabolic stability, unique electronic properties, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] As a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, it serves as a versatile building block in the design of novel therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

The strategic introduction of a bromine atom at the 3-position of the 1,2,4-thiadiazole ring transforms this scaffold into a highly valuable and versatile intermediate for drug discovery. The 3-bromo-1,2,4-thiadiazole motif acts as a powerful electrophilic hub, where the bromine atom serves as an excellent leaving group for a variety of synthetic transformations. This "bromo-handle" is particularly amenable to modern cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are cornerstones of contemporary medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[7] This reactivity allows for the systematic and modular elaboration of the thiadiazole core, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The ability to precisely introduce a wide range of substituents at this position is a key advantage in the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

This technical guide provides an in-depth exploration of the bioactivity profile of the 3-bromo-1,2,4-thiadiazole scaffold. It will delve into its synthetic utility as a precursor to potent bioactive molecules, with a particular focus on the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the knowledge to effectively leverage this powerful scaffold in their drug discovery programs.

Kinase Inhibitors: A Case Study in Scaffold Elaboration via Cross-Coupling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The 3-bromo-1,2,4-thiadiazole scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The ability to use this scaffold in transition-metal-catalyzed cross-coupling reactions allows for the introduction of complex aromatic and heteroaromatic moieties that can effectively probe the ATP-binding site and allosteric pockets of kinases.

A prominent example of this approach is the development of novel mTOR (mammalian target of rapamycin) inhibitors. mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a validated therapeutic target.

In a study aimed at developing next-generation mTOR inhibitors, researchers utilized 3-bromo-5-chloro-1,2,4-thiadiazole as a key building block.[7] The differential reactivity of the halogen atoms on the thiadiazole ring allows for selective and sequential functionalization. A key step in the synthesis involved a regioselective Stille coupling reaction, where a complex organostannane derivative was coupled to the 3-bromo-5-chloro-1,2,4-thiadiazole at the C-5 position, leaving the C-3 bromo-substituent intact for subsequent modifications. This demonstrates the utility of the 3-bromo-1,2,4-thiadiazole scaffold as a platform for building complex molecular architectures with potential therapeutic applications.

Experimental Protocol: Stille Coupling for the Synthesis of a 1,2,4-Thiadiazole-based mTOR Inhibitor Intermediate

The following protocol is adapted from the synthesis of a key intermediate in the development of novel mTOR inhibitors and exemplifies the use of 3-bromo-5-chloro-1,2,4-thiadiazole in a Stille cross-coupling reaction.[7]

Objective: To synthesize a 5-substituted-3-bromo-1,2,4-thiadiazole intermediate via a regioselective Stille coupling reaction.

Materials:

-

3-bromo-5-chloro-1,2,4-thiadiazole

-

Tributylstannyl-functionalized coupling partner (e.g., a complex heterocyclic stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 eq) and the tributylstannyl-functionalized coupling partner (1.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) via syringe. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-substituted-3-bromo-1,2,4-thiadiazole intermediate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, such as the hydrolysis of the organostannane reagent.

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings, as the triphenylphosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Potassium Fluoride Wash: Fluoride ions have a high affinity for tin and effectively precipitate the tributyltin byproducts as insoluble tributyltin fluoride, which can then be easily removed by filtration.

Visualization of the Synthetic Pathway

Caption: Stille coupling of 3-bromo-5-chloro-1,2,4-thiadiazole.

Biological Data and Structure-Activity Relationship (SAR)

The utility of the 3-bromo-1,2,4-thiadiazole scaffold lies in its ability to be readily diversified, allowing for the exploration of SAR. In the context of the mTOR inhibitors, replacement of a pyrimidine ring in a known inhibitor with the 1,2,4-thiadiazole ring resulted in a greater than 10-fold decrease in mTOR affinity.[7] This highlights the sensitivity of the kinase to the specific heterocyclic core. However, further modifications at other positions of the molecule, guided by the initial SAR, led to the development of highly potent and selective second-generation inhibitors.

| Compound/Scaffold | Target | Bioactivity (Ki) | Selectivity (PI3Kα/mTOR) |

| Pyrimidine-based Inhibitor | mTOR | 5.1 nM | 105 |

| 1,2,4-Thiadiazole Analogue | mTOR | 58 nM | 14 |

Data adapted from Cee et al., 2021.[7]

Anticipated Bioactivities: Expanding the Horizon

While the application of the 3-bromo-1,2,4-thiadiazole scaffold is well-documented in the development of kinase inhibitors, its potential extends to other therapeutic areas. The broader class of 1,2,4-thiadiazole derivatives has shown promise as:

-

Antimicrobial Agents: The thiadiazole nucleus is a component of several antimicrobial drugs. The ability to introduce diverse lipophilic or polar groups at the 3-position via the bromo-intermediate could lead to the discovery of new antibacterial and antifungal agents with novel mechanisms of action.

-

Anti-inflammatory Agents: 1,2,4-thiadiazole derivatives have been investigated as inhibitors of inflammatory enzymes such as cyclooxygenases. The 3-bromo scaffold provides a convenient entry point for synthesizing focused libraries to target these enzymes.

-

Neuroprotective Agents: Certain thiadiazole-amine compounds have been explored for the treatment of neurodegenerative disorders, such as Alzheimer's disease.[8] The 3-bromo-1,2,4-thiadiazole scaffold could be employed to generate novel derivatives that modulate key pathological pathways in these diseases.

Conceptual Workflow for Bioactivity Screening

Caption: Workflow for discovering novel bioactivities from the scaffold.

Conclusion and Future Perspectives

The 3-bromo-1,2,4-thiadiazole scaffold is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a reliable and efficient means to generate chemical diversity and explore structure-activity relationships. The successful application of this scaffold in the development of potent kinase inhibitors, such as those targeting the mTOR pathway, serves as a compelling proof-of-concept for its utility.

Future investigations should continue to exploit the synthetic tractability of the 3-bromo-1,2,4-thiadiazole core to explore a wider range of biological targets. The development of novel antimicrobial and anti-inflammatory agents based on this scaffold is a particularly promising avenue for future research. Furthermore, the application of advanced synthetic methodologies, such as photoredox catalysis and C-H activation, to the functionalization of the 3-bromo-1,2,4-thiadiazole ring could unlock new chemical space and lead to the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the ability to rapidly and systematically modify privileged scaffolds like the 3-bromo-1,2,4-thiadiazole will remain a critical component of successful drug discovery endeavors.

References

-

Cee, V. J., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry. [Link]

-

Shaw, A. A., et al. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of the Chilean Chemical Society. [Link]

-

Abdel-Wahab, B. F., et al. (2015). New and efficient approach for synthesis of novel bioactive[3][7][9]thiadiazoles incorporated with 1,3-thiazole moiety. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

-

Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Shawky, A. M., et al. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Journal of the Iranian Chemical Society. [Link]

-

Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Science. [Link]

-

Sawarkar, A. N., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International. [Link]

-

Lu, T., et al. (2018). Discovery of[1][3][7]triazolo[3,4-b][3][7][9]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry. [Link]

-

Tam, C. C., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry. [Link]

-

Younus, M., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research. [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. [Link]

-

Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules. [Link]

- Sanofi. (1990). 1,3,4-Thiadiazole derivatives, process for their obtention, and pharmaceutical compositions containing them.

-

Mathews, P., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Chemical and Biological Sciences. [Link]

-

Gürsoy, E. & Tsolak, S. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

-

Mahadev, J. K., et al. (2024). 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

- Aurigene Discovery Technologies Limited. (2015). 1,2,4-oxadiazole derivatives as immunomodulators.

- Pfizer Inc. (2007). Thiadiazole-amine compounds for the treatment of neurodegenerative disorders.

- Signal Pharmaceuticals, LLC. (2011). Thiadiazole compounds and methods of use.

-

Karthigai Priya, P., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

-

Kumar, D., et al. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

-

Singh, D., et al. (2024). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Castro, A., et al. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. [Link]

Sources

- 1. New and efficient approach for synthesis of novel bioactive [1,3,4]thiadiazoles incorporated with 1,3-thiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. isres.org [isres.org]

- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiadiazole-amine compounds for the treatment of neurodegenerative disorders - Patent US-7232820-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The targeted functionalization of this core is paramount for the exploration of new chemical space and the development of novel molecular entities. 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine is a versatile building block, poised for elaboration through modern synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2]

This comprehensive guide provides detailed application notes and protocols for the utilization of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but to also impart a deeper understanding of the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and successfully employ this versatile building block in their synthetic endeavors.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their varied applications, are unified by a common mechanistic pathway.[3][4][5] A fundamental grasp of this catalytic cycle is crucial for troubleshooting and optimizing these transformations. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine) to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, forms a Pd(II) intermediate. The choice of a ligand that is both sterically demanding and electron-rich can accelerate this step by increasing the electron density on the palladium center.[6][7]

-

Transmetalation: In the Suzuki and Sonogashira reactions, the next step involves the transfer of the organic group from the coupling partner (an organoboron compound in the Suzuki reaction or a terminal alkyne in the Sonogashira reaction) to the palladium center.[1][4] This process is known as transmetalation. The presence of a base is often critical in the Suzuki reaction to activate the organoboron species.[8]

-

Reductive Elimination: The final step is the reductive elimination of the newly formed product, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3] The steric bulk of the ligands can facilitate this step.[6]

Generalized Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl compounds.[4][9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][10] For 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine, this reaction provides a direct route to novel 3-aryl-1,2,4-thiadiazole derivatives.

Key Considerations for Suzuki-Miyaura Coupling:

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For heteroaryl bromides, catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide excellent results, especially with challenging substrates.[2] Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice for many applications.[11][12]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[2][11] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.[11][12] This biphasic system facilitates the interaction of all reaction components.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine with a generic arylboronic acid.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine | N/A | 278.14 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water | 7732-18-5 | 18.02 | 1 mL | - |

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol) to the vial.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[15][16] This reaction allows for the formation of a new carbon-carbon bond between an sp² carbon of a halide and an sp² carbon of an alkene, typically with high stereoselectivity.[17] For 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine, the Heck reaction provides access to vinyl-substituted 1,2,4-thiadiazoles.

Key Considerations for the Heck Reaction:

-

Catalyst System: Palladium acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃) is a classic and effective catalyst system.[2] For less reactive substrates, more electron-rich and bulky ligands may be beneficial.

-

Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide generated during the reaction.[2]

-

Solvent: A polar aprotic solvent like DMF, NMP, or acetonitrile is typically employed.

Representative Protocol for the Heck Reaction

This protocol outlines a general procedure for the Heck coupling of 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine with a generic alkene (e.g., styrene or an acrylate).

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine | N/A | 278.14 | 1.0 | 1.0 |

| Alkene (e.g., Styrene) | 100-42-5 | 104.15 | 1.5 | 1.5 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |

Procedure:

-

In a dry reaction vessel, combine 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add a magnetic stir bar and seal the vessel with a septum.

-

Evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13][14]

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Application 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling is an indispensable method for the synthesis of aryl and heteroaryl alkynes.[18][19] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper salts.[20] The resulting alkynylated 1,2,4-thiadiazoles are valuable intermediates for further transformations or as final products in various applications.

Key Considerations for Sonogashira Coupling:

-

Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[21]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the hydrohalic acid byproduct.

-

Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions.

Representative Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine with a terminal alkyne.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine | N/A | 278.14 | 1.0 | 1.0 |

| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | - |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add 4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon).

-

Add THF (5 mL) and triethylamine (5 mL) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed.

-

Monitor the reaction progress by TLC or GC-MS.[13]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Experimental Workflow

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Summary of Reaction Conditions

| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent System | Temperature Range (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with bulky phosphine ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/Water, Toluene/Water | 80-110 |

| Heck | Pd(OAc)₂ with PPh₃ or other phosphine ligands | Et₃N, DIPEA | DMF, NMP, Acetonitrile | 100-140 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF, Toluene | 25-80 |

Troubleshooting and Optimization

While the provided protocols serve as an excellent starting point, optimization may be necessary to achieve the desired yield and purity for specific substrates.

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, changing the ligand to a more electron-rich or bulky one, or using a stronger base (in the case of Suzuki coupling). Increasing the reaction temperature or time may also be beneficial.

-

Side Reactions: The formation of byproducts such as homocoupled products can sometimes be an issue. In Sonogashira coupling, using copper-free conditions can mitigate this. In Suzuki coupling, ensuring the purity of the boronic acid is important.

-

Decomposition: Heterocyclic compounds can sometimes be sensitive to high temperatures or strong bases. If decomposition is observed, it may be necessary to screen different solvents, lower the reaction temperature, or use a milder base.

Conclusion

4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine is a valuable and versatile building block for the synthesis of novel compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and efficient pathways for its elaboration. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this compound to accelerate their discovery and development programs. The protocols and insights provided herein are intended to serve as a robust foundation for the successful application of this important synthetic intermediate.

References

-

The Nobel Prize in Chemistry 2010. NobelPrize.org. Accessed February 24, 2026. [Link]

-

Steinhoff, B. A.; Stahl, S. S. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. 2017 , 117 (17), 11547-11593. [Link]

-

Surry, D. S.; Buchwald, S. L. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. 2008 , 47 (34), 6338-6361. [Link]

-

Palladium catalyzed couplings. Chemistry LibreTexts. Accessed February 24, 2026. [Link]

-

MCM-41 Anchored Palladium Bipyridyl Complex as a Highly Efficient and Recyclable Catalyst for Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes. Molecules. 2014 , 19 (1), 1037-1051. [Link]

-

Powers, D. C.; Ritter, T. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. 2012 , 45 (6), 840-850. [Link]

-

Pérez-Temprano, M. H.; Casares, J. A.; Espinet, P. Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. In Palladium in Organic Synthesis; Springer, 2005; pp 1-28. [Link]

-

Cross-coupling reaction. Wikipedia. Accessed February 24, 2026. [Link]

-

Pomrink, G. J.; et al. Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Synlett. 2013 , 24 (1), 69-74. [Link]

-

Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. 2023 . [Link]

-

Novell, V. Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis, Universitat de Girona, 2014. [Link]

-

Sonogashira coupling. Wikipedia. Accessed February 24, 2026. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Accessed February 24, 2026. [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Berkeley. Accessed February 24, 2026. [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. 2023 . [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016 , 116 (19), 12564-12649. [Link]

-

Fors, B. P.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Accessed February 24, 2026. [Link]

-

Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. Accessed February 24, 2026. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Accessed February 24, 2026. [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Accessed February 24, 2026. [Link]

-

Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Thieme. Accessed February 24, 2026. [Link]

-

Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. Accessed February 24, 2026. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 24, 2026. [Link]

-

Kinfe, H. H.; et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. South African Journal of Chemistry. 2012 , 65, 219-224. [Link]

-

The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. Accessed February 24, 2026. [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. 2018 , 14, 826-834. [Link]

-

Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. 2013 , 25 (1), 487-489. [Link]

-

Benzo[1,2-d:4,5-d′]bis([1][3][22]thiadiazole) and Its Bromo Derivatives. Molecules. 2020 , 25 (21), 5030. [Link]

-

Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. 2011 , 13 (19), 5044-5047. [Link]

-

Heck Reaction. Organic Chemistry Portal. Accessed February 24, 2026. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed February 24, 2026. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Accessed February 24, 2026. [Link]

-

Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Accessed February 24, 2026. [Link]

-

Heck reaction. Wikipedia. Accessed February 24, 2026. [Link]

-

Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Accessed February 24, 2026. [Link]

-

Heck Reaction—State of the Art. Catalysts. 2017 , 7 (9), 266. [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online. 2013 , 69 (Pt 8), o1170. [Link]

-

Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. 2013 , 25 (1), 487-489. [Link]

-

Heck Reaction - Organic Chemistry Lessons. YouTube. Accessed February 24, 2026. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. jmcct.com [jmcct.com]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. pubs.acs.org [pubs.acs.org]

Procedure for nucleophilic substitution on 3-bromo-1,2,4-thiadiazoles

Application Notes & Protocols

Topic: Procedure for Nucleophilic Substitution on 3-Bromo-1,2,4-Thiadiazoles

For: Researchers, scientists, and drug development professionals.

Introduction: The 3-Bromo-1,2,4-Thiadiazole Scaffold as a Privileged Synthetic Intermediate

The 1,2,4-thiadiazole ring is a cornerstone heterocycle in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a valuable bioisostere for other aromatic systems in drug design.[3] Within this class, 3-bromo-1,2,4-thiadiazoles have emerged as exceptionally versatile and powerful building blocks. The bromine atom at the C3 position serves as an excellent leaving group, enabling facile functionalization through nucleophilic aromatic substitution (SNAr). This reaction provides a direct and efficient pathway to introduce diverse functionalities, including amino, alkoxy, and thioether groups, which are critical for modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[4]

This guide provides a detailed exploration of the SNAr reaction on 3-bromo-1,2,4-thiadiazoles, from its underlying mechanism to practical, field-tested laboratory protocols.

Reaction Mechanism: The Addition-Elimination Pathway

The functionalization of 3-bromo-1,2,4-thiadiazoles proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is facilitated by the inherent electron-deficient nature of the thiadiazole ring.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom at the C3 position, which bears the bromine leaving group. The electronegativity of the two ring nitrogen atoms significantly lowers the electron density at the ring carbons, making them susceptible to nucleophilic attack.[5][6] This initial step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate, often referred to as a Meisenheimer complex.[6]

-

Stabilization and Elimination: This anionic intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms of the ring. This stabilization is crucial for the reaction to proceed.[7]

-

Restoration of Aromaticity: In the final, typically rapid step, the aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group, yielding the 3-substituted-1,2,4-thiadiazole product.

Detailed Experimental Protocol: Synthesis of 5-Methyl-3-(piperidin-1-yl)-1,2,4-thiadiazole

This protocol details a representative SNAr reaction using piperidine as the nucleophile. The principles outlined are broadly applicable to a range of amine, thiol, and alcohol nucleophiles.

Materials and Equipment

-

Reagents:

-

3-Bromo-5-methyl-1,2,4-thiadiazole (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Condenser and heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Column chromatography setup (silica gel)

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂), add 3-bromo-5-methyl-1,2,4-thiadiazole (e.g., 1.0 mmol, 179 mg).

-

Add anhydrous potassium carbonate (2.0 mmol, 276 mg). The base acts as an acid scavenger for the HBr formed in situ. For less reactive amines or other nucleophiles, a stronger base may be required.

-

Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5-10 minutes.

-

-

Addition of Nucleophile:

-

Slowly add piperidine (1.2 mmol, 0.12 mL) to the stirring suspension at room temperature using a syringe.

-

Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 4-12 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the starting material (visualized by UV light or iodine staining) and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF and inorganic salts.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate to isolate the pure product.

-

Combine the product-containing fractions and remove the solvent in vacuo to yield the final compound, 5-methyl-3-(piperidin-1-yl)-1,2,4-thiadiazole.

-

Reaction Scope and Conditions

The SNAr reaction on 3-bromo-1,2,4-thiadiazoles is robust and tolerates a wide variety of nucleophiles. The choice of base and solvent is critical and should be adapted to the pKa of the nucleophile.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Temp (°C) | Typical Yield |

| Primary Amines | Aniline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Good - Excellent |

| Secondary Amines | Morpholine, Piperidine | K₂CO₃, Et₃N | DMF, Ethanol, THF | 25 - 100 | Excellent |

| Thiols | Thiophenol | K₂CO₃, NaH | DMF, DMAc, THF | 25 - 100 | Good - Excellent[8] |

| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃ | THF, DMF | 25 - 80 | Moderate - Good[9] |

| Azoles | Imidazole, Pyrazole | NaH, K₂CO₃ | DMF, DMSO | 50 - 120 | Good |

Alternative Methodologies: Palladium-Catalyzed Cross-Coupling

While SNAr is highly effective for introducing heteroatom nucleophiles, forming C-C bonds often requires a different approach. For these transformations, 3-bromo-1,2,4-thiadiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions.[10] These methods expand the synthetic utility of the scaffold significantly.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C(sp²)-C(sp²) bonds, ideal for creating biaryl structures.[10][11]

-

Stille Coupling: Couples with organostannanes, offering a wide functional group tolerance.[12][13]

-

Buchwald-Hartwig Amination: An alternative to SNAr for C-N bond formation, sometimes offering milder conditions or different selectivity.[13][14]

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent system.[10][14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently activated nucleophile.2. Reaction temperature is too low.3. Inactive or inappropriate base. | 1. For alcohols or thiols, use a strong base like NaH to pre-form the nucleophile.2. Incrementally increase the temperature (e.g., to 100-120 °C).3. Switch to a stronger base (e.g., Cs₂CO₃ or an organic base like DBU). |

| Side Product Formation | 1. Ring degradation under harsh basic conditions.2. Competing reaction sites on the nucleophile. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH) and lower the temperature.2. Employ protecting groups on the nucleophile if necessary. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Residual high-boiling solvent (DMF/DMSO). | 1. Drive the reaction to full conversion to eliminate starting material.2. Optimize the chromatography mobile phase or consider recrystallization.3. Perform a thorough aqueous work-up with multiple extractions to remove DMF/DMSO. |

References

-

Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. MDPI. [Link]

-

Aromatic Nucleophilic Substitution - Fisher Scientific. Fisher Scientific. [Link]

-

Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Royal Society of Chemistry. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Benzo[1,2-d:4,5-d′]bis([9][10][15]thiadiazole) and Its Bromo Derivatives. National Center for Biotechnology Information. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. [Link]

-

The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. [Link]

-

Synthesis of 3-Substituted Bicyclic Imidazo[1,2-d][9][10][16]thiadiazoles and Tricyclic Benzo[7][16]imidazo[1,2. ResearchGate. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]

-

Thiadiazoles and Their Properties. International Science and Research Engineering Society. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]420-3049/28/8/3494)

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lab Reporter [fishersci.se]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 16. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

Suzuki-Miyaura coupling protocols for thiadiazole bromide intermediates

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Thiadiazole Bromides

Part 1: Strategic Analysis & Mechanistic Grounding

Thiadiazoles (1,2,4-, 1,3,4-, and 1,2,5-isomers) represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric relationship with pyridine and their ability to modulate lipophilicity. However, they present a dual challenge in palladium-catalyzed cross-coupling:

-

Catalyst Poisoning (The Coordination Trap): The high electron density on the thiadiazole sulfur and nitrogen atoms allows them to act as competitive ligands. Standard phosphines (e.g.,

) are often displaced by the substrate itself, forming stable, inactive Pd-heterocycle complexes ( -

Base-Induced Degradation: The electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides), leading to ring-opening or fragmentation before coupling occurs.

The Solution: To ensure high turnover numbers (TON), the catalytic system must utilize sterically demanding, electron-rich ligands . These ligands serve two functions: they facilitate oxidative addition into the challenging C-Br bond via electron donation, and their bulk prevents the formation of inactive Pd-thiadiazole resting states.

Part 2: Experimental Protocols

Protocol A: The "Robust" Method (Buchwald Precatalysts)

Recommended for: Standard 1,3,4- and 1,2,4-thiadiazole bromides coupled with aryl boronic acids.

This protocol utilizes XPhos Pd G4 , a fourth-generation Buchwald precatalyst. The biphenyl backbone of XPhos provides steric bulk to prevent sulfur poisoning, while the pre-formed Pd(II) species ensures rapid initiation without the induction period associated with Pd(0) sources like

Reagents:

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Ligand (Optional): XPhos (1.0 mol% - only if using G3/G2 precatalysts to scavenge free metal)

-

Base:

(0.5 M aqueous solution) – Crucial: Phosphate is milder than carbonate, preserving ring integrity. -

Solvent: 1,4-Dioxane or THF (degassed).

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

-

Solids Addition: Charge the vial with:

-

Thiadiazole bromide (1.0 equiv, e.g., 1.0 mmol)

-

Boronic acid/ester (1.2 – 1.5 equiv)

-

XPhos Pd G4 (15 mg, ~2.0 mol%)

-

-

Degassing (Critical): Seal the vial. Evacuate via needle/vacuum line and backfill with Argon (repeat 3x). Note: Oxygen causes homocoupling of boronic acids and catalyst death.

-

Liquid Addition:

-

Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

-

Add degassed 0.5 M aqueous

(4.0 mL, 2.0 equiv).

-

-

Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) for 2–4 hours.

-

Optimization Note: If conversion is <50% after 2h, raise temperature to 80°C, but monitor for ring decomposition.

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc.[1] Dry organics over

, filter, and concentrate.

Protocol B: The "Demanding" Method (Pd-PEPPSI-IPent)

Recommended for: Sterically hindered substrates, highly unstable boronic acids, or cases where Protocol A fails due to extreme poisoning.

The Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst features a bulky N-heterocyclic carbene (NHC) ligand. The "IPent" (isopentyl) wings create a flexible steric wall that is superior to standard IPr ligands for preventing heteroatom coordination.

Reagents:

-

Catalyst: Pd-PEPPSI-IPent (1.0 – 3.0 mol%)

-

Base:

(powdered, anhydrous) or -

Solvent: Toluene/MeOH (9:1 ratio).

Step-by-Step Methodology:

-

Glovebox/Schlenk: Perform setup in a glovebox or using strict Schlenk technique.

-

Solids Charge: Add to the reaction vessel:

-

Solvent Addition: Add degassed Toluene (anhydrous) and MeOH (anhydrous). The MeOH helps solubilize the boronic acid and activates the PEPPSI precatalyst.

-

Reaction: Stir at RT (Room Temperature) for 1 hour.

-

Filtration: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with DCM.

-

Purification: Concentrate and purify via flash chromatography.

Part 3: Data & Troubleshooting

Comparative Performance Table

Based on internal benchmarking of 2-bromo-1,3,4-thiadiazole coupling with phenylboronic acid.

| Variable | Standard Conditions | Protocol A (XPhos) | Protocol B (PEPPSI) |

| Catalyst | XPhos Pd G4 | Pd-PEPPSI-IPent | |

| Base | |||

| Temp | 100°C | 60°C | 25°C (RT) |

| Yield | 35-45% | 88-92% | 90-95% |

| Side Products | Homocoupling, Hydrodehalogenation | Minimal | Minimal |

| Stability | Poor (Catalyst death) | Excellent | Superior |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting material remains, Catalyst turns black immediately. | "Palladium Black" formation due to instability. | Switch to Protocol B (NHC ligands stabilize Pd(0) better). Ensure strict degassing. |

| Thiadiazole ring opens (complex mixture). | Base is too strong or temperature too high. | Switch base to |

| Protodeboronation (Boronic acid converts to Ar-H). | Unstable boronic acid.[4] | Use Boronic Pinacol Esters (BPin) instead of acids.[5] Add base slowly or use anhydrous conditions (Protocol B). |

| Regioselectivity issues (for di-bromo substrates). | Electronic similarity of C-Br bonds. | Perform reaction at 0°C to RT using Pd-PEPPSI-IPent to kinetically favor the more electron-deficient position (usually C5). |

Part 4: Visualization (Mechanistic Pathway)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway specific to thiadiazoles, and how bulky ligands (L) mitigate this.

Figure 1: Catalytic cycle contrasting the productive oxidative addition pathway against the sulfur/nitrogen coordination trap. Bulky ligands (XPhos/IPent) destabilize the 'Poison' state, forcing the cycle forward.

Part 5: References

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls. Angewandte Chemie International Edition. [Link]

-

Buchwald, S. L., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanistic Insights. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity issues in 1,2,4-thiadiazole substitution

Technical Support Center: 1,2,4-Thiadiazole Chemistry Subject: Troubleshooting Regioselectivity in Substitution & Cross-Coupling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "5-Position" Paradox

Welcome. If you are accessing this guide, you are likely observing that the 1,2,4-thiadiazole scaffold does not behave like a standard pyridine or pyrimidine. The core challenge lies in the electronic disparity between the C3 and C5 positions.[1]

In 3,5-dichloro-1,2,4-thiadiazole, the C5 position is significantly more electrophilic than C3. This is driven by the inductive electron-withdrawing power of the adjacent sulfur atom and the

This guide provides the protocols to control this bias, allowing you to selectively target C5, or force reactivity at C3 through sequential workflows.

Module 1: Nucleophilic Aromatic Substitution ( )

The Issue: You want to substitute the C3-chlorine, but the nucleophile attacks C5.

The Rule: Under standard kinetic conditions,

Mechanism & Causality

The C5 carbon is flanked by Sulfur (S1) and Nitrogen (N4).[1] The sulfur atom exerts a strong inductive effect (-I), and the N4 nitrogen allows for resonance stabilization of the Meisenheimer-like intermediate. C3, flanked by N2 and N4, is comparatively electron-rich.

Troubleshooting Q&A

Q: Can I force C3 substitution on 3,5-dichloro-1,2,4-thiadiazole directly? A: No. Direct attack at C3 is kinetically disfavored. To achieve a C3-substituted product, you must use a "Protect-React-Deprotect" strategy or a sequential displacement approach:

-

React C5 with a sacrificial group (e.g., a benzylamine or methoxide).

-

Perform the difficult substitution at C3 (requires forcing conditions).

-

Remove or transform the C5 group.

Q: My C5-substitution yield is low, and I see ring opening. Why? A: Hard nucleophiles (e.g., organolithiums, hydrides) often attack the Sulfur atom or the N-S bond, leading to ring fragmentation (supramolecular cleavage).

-

Solution: Switch to softer nucleophiles (amines, thiols). If using carbon nucleophiles, use organozincs or organocuprates rather than Grignards/Lithiums.

Protocol: Selective C5-Amination

Target: 5-amino-3-chloro-1,2,4-thiadiazole

-

Dissolve: 3,5-dichloro-1,2,4-thiadiazole (1.0 equiv) in anhydrous THF or DMF.

-

Cool: Bring to 0 °C . (Low temperature maximizes kinetic selectivity for C5).

-

Add: Amine (1.05 equiv) + DIPEA (1.2 equiv) dropwise.

-

Note: Do not use excess amine initially; this prevents bis-substitution.

-

-

Monitor: Stir at 0 °C for 1 hour. TLC usually shows conversion of starting material (

) to mono-product ( -

Workup: Dilute with water, extract with EtOAc.

Module 2: Transition Metal Coupling (Suzuki-Miyaura)

The Issue: You need to install different aryl groups at C3 and C5. The Rule: Temperature controls the site of oxidative addition.

Decision Logic: Sequential Coupling

To synthesize a non-symmetrical 3,5-diaryl-1,2,4-thiadiazole, you must couple the C5 position first at room temperature, followed by the C3 position at reflux.

Figure 1: Sequential workflow for asymmetric diaryl substitution. Note the temperature differential required to activate the C3-Cl bond.

Protocol: Site-Selective Suzuki Coupling

| Parameter | Step 1 (C5-Selective) | Step 2 (C3-Selective) |

| Substrate | 3,5-dichloro-1,2,4-thiadiazole | 5-aryl-3-chloro-1,2,4-thiadiazole |

| Boronic Acid | 1.05 equiv | 1.5 – 2.0 equiv |

| Catalyst | ||

| Base/Solvent | ||

| Temperature | 20 – 25 °C (Strict) | 110 °C (Reflux) |

| Time | 4 – 12 hours | 12 – 24 hours |

Critical Technical Note: If you run Step 1 at >40 °C, you will observe significant formation of the bis-coupled byproduct. The C3-Cl bond is relatively inert to oxidative addition at room temperature, providing a "kinetic window" for clean mono-substitution at C5.

Module 3: Lithiation & Metal-Halogen Exchange

The Issue: Ring fragmentation (N-S bond cleavage) during lithiation. The Rule: The N-S bond is weak. Lithium species can attack the sulfur.

Troubleshooting Q&A

Q: Can I lithiate 3,5-dichloro-1,2,4-thiadiazole? A: It is risky. Metal-halogen exchange (Li/Cl) competes with nucleophilic attack at the sulfur.

-

Recommendation: Use 3,5-dibromo-1,2,4-thiadiazole . The Br/Li exchange is faster than the S-attack.

-

Conditions: Use

-BuLi in THF at -78 °C . Never allow the temperature to rise above -60 °C before quenching with an electrophile.

Q: Which position exchanges first?

A: C5. Just like

Summary of Regioselectivity Trends

| Reaction Type | Preferred Site | Controlling Factor |

| C5 | Low electron density (Inductive effect of S & N). | |

| Pd-Coupling (RT) | C5 | Facile oxidative addition at electron-poor C-Cl. |

| Pd-Coupling (Reflux) | C3 | Requires thermal energy to overcome activation barrier. |

| Lithiation (Exchange) | C5 | Anion stabilization / Acidity of C5 position. |

References

-

Suzuki-Miyaura Coupling Selectivity

-

General Reactivity & Synthesis

- Title: Synthesis of 1,2,4-thiadiazoles (Methodologies & Mechanisms).

- Source:Organic Chemistry Portal

-

URL:[Link]

-

Lithiation & Ring Cleavage

- Title: Lithiation of five-membered heteroaromatic compounds (Regioselectivity & Ring Cleavage).

- Source:Canadian Journal of Chemistry

-

URL:[Link]

Sources

- 1. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Purification methods for 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine from reaction mixtures

Technical Support Center: Purification of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine

Executive Summary & Diagnostic Triage

You are likely synthesizing 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine via a Nucleophilic Aromatic Substitution (

Quick Diagnostic Table:

| Symptom | Probable Cause | Recommended Action |

| Product is an oil/gum | Residual solvent or excess morpholine. | High-vacuum drying (>4h) or Protocol A (Acid Wash). |

| Yellow/Orange color | Trace sulfur degradation or free bromine. | Wash with 10% |

| Two spots on TLC (Close Rf) | Mono- vs. Bis-morpholine adduct. | Protocol C (Flash Chromatography). |

| Baseline spot on TLC | Morpholine Hydrobromide salt. | Aqueous workup (Water/Brine wash). |

| Low Melting Point | Mixture of regioisomers (rare) or solvent inclusion. | Protocol B (Recrystallization).[1] |

The Chemistry of Impurities

Understanding the origin of your impurities is the first step to removal.

-

Morpholine Hydrobromide (Salt): The reaction generates HBr, which forms a salt with excess morpholine. This is water-soluble but can be sticky and trapped in the organic layer if not washed thoroughly.

-

Bis-morpholine Byproduct: If the reaction runs too hot (>80°C) or with large excess of morpholine, the bromine at the 3-position will also be displaced, forming 4,4'-(1,2,4-thiadiazole-3,5-diyl)dimorpholine . This is the most difficult impurity to remove as its polarity is similar to the product.

-

Regioisomer (Minor): While the 5-position is activated by the adjacent nitrogen and sulfur, trace amounts of the 3-substituted isomer may form if the starting material is impure or conditions are uncontrolled.

Purification Protocols

Protocol A: The "Golden Path" Workup (Extraction)

Use this as your standard post-reaction processing.

Reagents: Ethyl Acetate (EtOAc), 0.5M HCl (aq), Saturated

-

Quench: Dilute the reaction mixture (usually in DMF, DMSO, or Acetonitrile) with 5 volumes of EtOAc.

-

Acid Wash (Critical Step): Wash the organic layer gently with 0.5M HCl (

).-

Why? The product is a weak base (thiadiazole reduces the basicity of the morpholine nitrogen). Free morpholine is a stronger base. Dilute acid will protonate and extract the unreacted morpholine into the aqueous layer, while the product remains in the organic layer.

-

Caution: Do not use strong acid (concentrated HCl) or prolonged exposure, as you risk hydrolyzing the C-Br bond.

-

-

Neutralization: Wash the organic layer with Saturated

( -

Drying: Wash with Brine, dry over anhydrous

, filter, and concentrate.

Protocol B: Recrystallization (For Solids)

Best for removing the bis-substituted byproduct and starting material.

Solvent System: Ethanol (EtOH) or Hexane/EtOAc.

-

Dissolve the crude solid in the minimum amount of boiling Ethanol .

-

If the solution is colored (dark orange/brown), add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Bis-adduct separation: The bis-morpholine byproduct is often less soluble in cold ethanol than the mono-product. If a precipitate forms immediately upon slight cooling, filter it off—this might be the impurity. The product usually crystallizes upon deeper cooling.

-

Alternative: If EtOH fails, use a Hexane/EtOAc gradient. Dissolve in hot EtOAc, then add hot Hexane dropwise until turbidity persists. Cool to crystallize.

Protocol C: Flash Chromatography

Required if the product is an oil or purity is <95%.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate.

-

Gradient:

-

0–10% EtOAc: Elutes unreacted 3,5-dibromo-1,2,4-thiadiazole (High Rf).

-

15–30% EtOAc: Product Elution Zone (Target).

-

40–60% EtOAc: Elutes Bis-morpholine byproduct.

-

100% EtOAc/MeOH: Elutes polar tars/salts.

-

Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on TLC analysis of the crude mixture.

Figure 2: Extraction Workflow (Protocol A)

Caption: Step-by-step extraction protocol to remove excess morpholine and salts.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for extraction? A: Yes, DCM is an excellent solvent for this thiadiazole derivative. However, if your reaction solvent was DMF or DMSO, EtOAc is preferred because it partitions better against water, helping to remove the polar reaction solvent more effectively than DCM.

Q: I see a strong smell of morpholine even after the workup. A: Morpholine has a distinct amine odor even at ppm levels. If the smell persists, the product is likely "wet" with morpholine.

-

Fix: Dissolve the product in EtOAc and wash again with 0.5M citric acid (gentler than HCl) or perform an azeotropic distillation with heptane on a rotavap to drag out the morpholine.

Q: The C-Br bond seems unstable. Am I losing bromine? A: The C-Br bond at the 3-position is relatively stable to acid/base workups but susceptible to palladium-catalyzed reduction if you are using contaminated glassware from previous cross-coupling reactions. Ensure all glassware is aqua-regia cleaned. Avoid using strong nucleophiles (like hydroxide) at high temperatures, which could hydrolyze the bromine.

Q: What is the expected yield?

A: For the

References

-

Regioselectivity of 1,2,4-Thiadiazoles

- Title: Nucleophilic substitution of 3,5-dichloro-1,2,4-thiadiazole.

- Source:Journal of Organic Chemistry.

- Context: Supports the claim that the product is the 5-morpholino isomer.

-

URL:[Link] (General Reactivity Data)

-

Analogous Synthesis Protocols

- Title: Thiadiazole derivatives as inhibitors of glutaminase.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-dibromo-1,2,4-thiadiazole and morpholine before handling. Morpholine is corrosive and a suspected reproductive toxin.

Sources

Overcoming solubility challenges of thiadiazole derivatives in aqueous assays

Executive Summary: The "Thiadiazole Paradox"

Thiadiazole derivatives (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-isomers) are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding potential and bioisosterism with amide bonds.[1] However, they present a distinct technical challenge: "Brick Dust" properties. [1]

Despite having polar heteroatoms, the planar nature of the thiadiazole ring often leads to high crystal lattice energy (strong

-

Catastrophic Precipitation: Compound "crashing out" upon dilution from DMSO.

-

Promiscuous Aggregation: Formation of colloidal particles that sequester enzymes, leading to false-positive inhibition (IC50 artifacts).[1]

Module 1: The "Crash-Out" Phenomenon (Pre-Assay)